![molecular formula C19H20N2O6 B13567435 (1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate: is a complex organic compound with a unique structure that combines a bicyclo[111]pentane core with a phthalimide and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and subsequent ring-closing reaction to form the bicyclo[1.1.1]pentane structure.
Attachment of the Phthalimide Group: The phthalimide group can be introduced through a nucleophilic substitution reaction using phthalic anhydride and an appropriate nucleophile.
Introduction of the Tert-Butyl Carbamate Group: This step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[1.1.1]pentane core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phthalimide group, converting it to a phthalamide or phthalic acid derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinct functional groups.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new pharmaceuticals, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The bicyclo[1.1.1]pentane core provides rigidity to the molecule, enhancing its binding affinity to target sites. The tert-butyl carbamate group can undergo hydrolysis, releasing active intermediates that further modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,3-dioxoisoindol-2-yl) 3-aminobicyclo[1.1.1]pentane-1-carboxylate
- (1,3-dioxoisoindol-2-yl) 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
- (1,3-dioxoisoindol-2-yl) 3-methylbicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
The uniqueness of (1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and biological interactions. Its rigid bicyclo[1.1.1]pentane core distinguishes it from other compounds, offering unique binding properties and stability.
Eigenschaften
Molekularformel |
C19H20N2O6 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C19H20N2O6/c1-17(2,3)26-16(25)20-19-8-18(9-19,10-19)15(24)27-21-13(22)11-6-4-5-7-12(11)14(21)23/h4-7H,8-10H2,1-3H3,(H,20,25) |
InChI-Schlüssel |
LJNWAZWGSMVRMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione](/img/structure/B13567368.png)

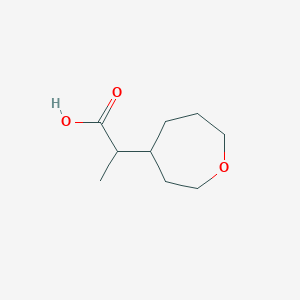

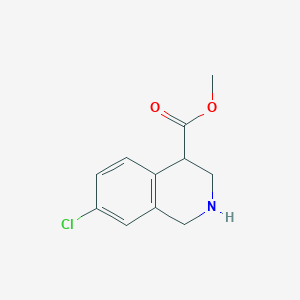
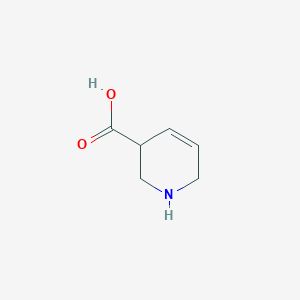
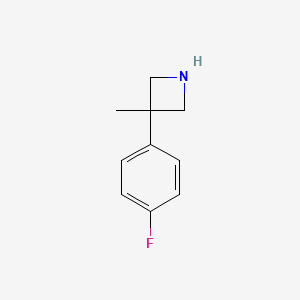
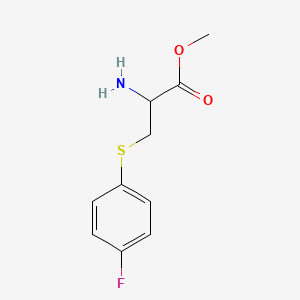

![N-[(5-chlorothiophen-2-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13567415.png)


![5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine](/img/structure/B13567431.png)

